molecular formula C17H21NO2 B7480297 N-cyclooctyl-1-benzofuran-2-carboxamide

N-cyclooctyl-1-benzofuran-2-carboxamide

Cat. No. B7480297
M. Wt: 271.35 g/mol
InChI Key: IJZQEKLKBYLRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-1-benzofuran-2-carboxamide, also known as Otenabant, is a synthetic compound that belongs to the class of benzofuran carboxamides. This compound has been extensively studied for its potential applications in the field of obesity and related metabolic disorders.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-benzofuran-2-carboxamide involves the selective blockade of CB1 receptors in the brain. CB1 receptors are widely distributed in the central nervous system and are involved in the regulation of appetite, energy metabolism, and other physiological processes. By blocking CB1, N-cyclooctyl-1-benzofuran-2-carboxamide reduces the activity of the endocannabinoid system, which is responsible for promoting food intake and energy storage.
Biochemical and Physiological Effects:
N-cyclooctyl-1-benzofuran-2-carboxamide has been shown to reduce food intake and promote weight loss in animal models and human clinical trials. The compound also improves glucose metabolism, insulin sensitivity, and lipid profile in obese individuals. Additionally, N-cyclooctyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclooctyl-1-benzofuran-2-carboxamide in lab experiments include its high potency and selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. The compound is also stable and easy to handle, making it suitable for a wide range of experimental protocols. However, the limitations of using N-cyclooctyl-1-benzofuran-2-carboxamide include its high cost and limited availability, which can restrict its use in large-scale studies.

Future Directions

There are several future directions for the research and development of N-cyclooctyl-1-benzofuran-2-carboxamide. One area of focus is the optimization of the synthesis method to improve the efficiency and scalability of the process. Another area of interest is the development of new analogs and derivatives of N-cyclooctyl-1-benzofuran-2-carboxamide with improved pharmacological properties. Additionally, further studies are needed to explore the potential applications of N-cyclooctyl-1-benzofuran-2-carboxamide in other areas of medicine, such as neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of N-cyclooctyl-1-benzofuran-2-carboxamide involves the reaction of 1,2-benzofuran with cyclooctylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity. The synthesis method has been optimized over the years to improve the efficiency and scalability of the process.

Scientific Research Applications

N-cyclooctyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of obesity and related metabolic disorders. The compound works by selectively blocking the cannabinoid receptor type 1 (CB1) in the brain, which is responsible for regulating appetite and energy metabolism. By blocking CB1, N-cyclooctyl-1-benzofuran-2-carboxamide reduces food intake and promotes weight loss.

properties

IUPAC Name

N-cyclooctyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-17(18-14-9-4-2-1-3-5-10-14)16-12-13-8-6-7-11-15(13)20-16/h6-8,11-12,14H,1-5,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZQEKLKBYLRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.